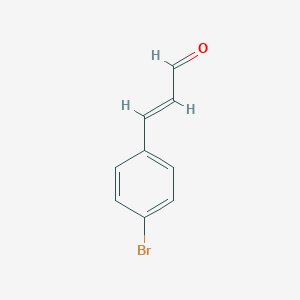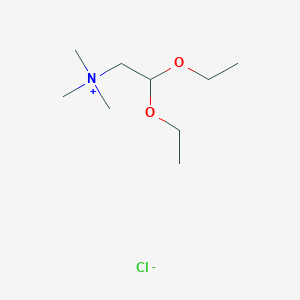
Betainealdehyde Diethylacetal Chloride
描述
Betainealdehyde diethylacetal chloride (BADAC) is a chemical compound with a wide range of applications. It is a versatile compound that can be used in many different areas of research, including organic synthesis, biochemistry, and physiology. With its unique properties, BADAC has been used in a variety of experiments and studies to gain a better understanding of the chemical and biological processes of living organisms.
科学研究应用
Chemical Analysis and Quality Control
Betainealdehyde Diethylacetal Chloride is often used in chemical analysis and quality control. It is typically a white powder with a faint yellow cast and has a molecular weight of 137.61 .
Microbial Stress Protection
Betainealdehyde Diethylacetal Chloride, also known as Betaine, is widely distributed in nature and can be found in many microorganisms, including bacteria, archaea, and fungi . It plays a principal role in protecting microbial cells against drought, osmotic stress, and temperature stress .
Methyl Group Metabolism
Betaine plays a role in methyl group metabolism in a variety of microorganisms . It can act as a methyl donor for the biosynthesis of structurally complex compounds .
Fermentation Improvement
Recent studies have shown that betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .
Biosynthesis of Complex Secondary Metabolites
Betaine can be employed as a methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics .
Bioconversion Processes
Betaine has great potential for broad applications in microbial biotechnology, including bioconversion processes . Some potential applications can be predicted based on the current applications, whereas other applications will require metabolic engineering of microbial strains to obtain the beneficial effects of betaine in bioconversion processes .
作用机制
Target of Action
Betainealdehyde Diethylacetal Chloride is a derivative of betaine . Betaine, also referred to as trimethyglycine, oxyneurine, and glycine-betaine, is a naturally occurring human nutrient . Its primary targets are the enzymes involved in the methionine cycle . Specifically, it interacts with the enzyme betaine-homocysteine methyltransferase (BHMT), a zinc thiol-enzyme expressed mainly in the liver and kidneys .
Mode of Action
Betainealdehyde Diethylacetal Chloride, like betaine, donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .
Biochemical Pathways
Betainealdehyde Diethylacetal Chloride affects the methionine cycle . In this cycle, betaine donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine . This increases S-adenosylmethionine (SAM) levels, which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .
Pharmacokinetics
Betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol l −1 with a median plasma concentration of 278 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .
Result of Action
The molecular and cellular effects of Betainealdehyde Diethylacetal Chloride’s action are likely similar to those of betaine. Betaine’s ability to donate a methyl group plays a pivotal role in numerous pathways, including the methionine cycle . A betaine-deficient diet can disturb several cellular processes . Therefore, betaine supplementation to ameliorate certain pathological conditions has been envisaged .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Betainealdehyde Diethylacetal Chloride. As with betaine, it is likely to act as a stress protectant against drought, osmotic, and temperature stress . Uncatabolized betaine acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .
属性
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKADRIYSJAEIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616954 | |
| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betainealdehyde Diethylacetal Chloride | |
CAS RN |
110675-66-6 | |
| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



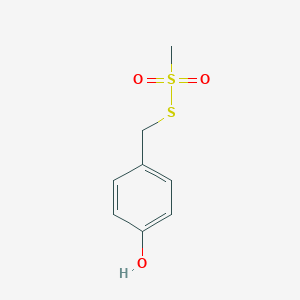

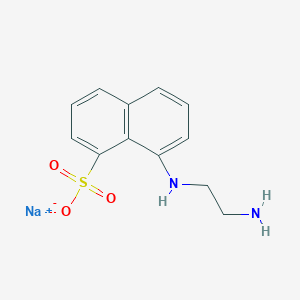



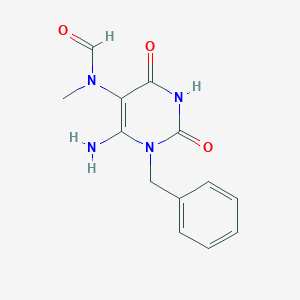
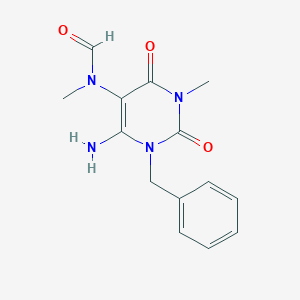


![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)


